molecular formula C25H28O9 B5044622 3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one

3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one

Cat. No.: B5044622
M. Wt: 472.5 g/mol
InChI Key: KOQNBBXBCWCENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[515826]pentadecan-7-one is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core dispiro structure, followed by the introduction of hydroxy and methoxy groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7,10-Trioxadispiro[2,2,4,2]dodecane
  • 2,8,11-Trioxadispiro[3.2.4.2]tridecane
  • 7,14,15-Trioxadispiro[5.1.58.26]pentadecan-11-one

Uniqueness

3,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one is unique due to its specific dispiro structure and the presence of hydroxy and methoxy groups. These features confer distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3,11-bis(4-hydroxy-3-methoxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O9/c1-29-19-9-15(3-5-17(19)26)21-31-11-24(12-32-21)7-8-25(23(24)28)13-33-22(34-14-25)16-4-6-18(27)20(10-16)30-2/h3-6,9-10,21-22,26-27H,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNBBXBCWCENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2OCC3(CCC4(C3=O)COC(OC4)C5=CC(=C(C=C5)O)OC)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.